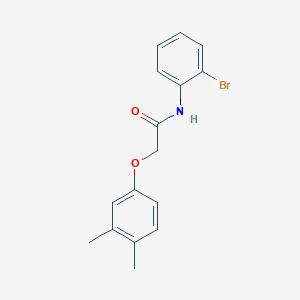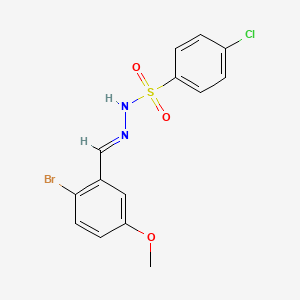![molecular formula C21H23N3O2 B5733977 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, also known as MMPI, is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is a key regulator of intracellular signaling pathways that are involved in the regulation of mood, cognition, and movement. MMPI has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Mechanism of Action
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole works by selectively inhibiting the enzyme PDE10A, which is highly expressed in the striatum, a brain region involved in the regulation of movement and reward. By inhibiting PDE10A, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole increases the levels of cyclic AMP and cyclic GMP, two key intracellular signaling molecules that play important roles in neuronal signaling and plasticity.
Biochemical and Physiological Effects:
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to have a number of biochemical and physiological effects in preclinical models. These include increased levels of cyclic AMP and cyclic GMP, increased expression of neurotrophic factors, and decreased levels of inflammatory cytokines. 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has also been shown to increase the activity of dopaminergic and GABAergic neurons in the striatum, which may underlie its therapeutic effects in neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in lab experiments is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is also relatively expensive and difficult to synthesize, which may limit its use in some experiments. Additionally, the effects of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole on different cell types and brain regions may vary, which can complicate the interpretation of results.
Future Directions
There are several promising directions for future research on 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole. One area of interest is the potential use of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole in combination with other drugs or therapies, such as antipsychotics or deep brain stimulation, to improve treatment outcomes in neurological and psychiatric disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors, which may have improved therapeutic efficacy and fewer side effects than 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole. Finally, further research is needed to better understand the mechanisms underlying the therapeutic effects of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole, which may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole involves several steps, starting with the reaction of 2-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid to form the intermediate compound 2-methoxybenzyl-(1-methyl-1H-indol-3-yl)carbamate. This intermediate is then reacted with phosgene and piperazine to form the final product, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole.
Scientific Research Applications
3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of schizophrenia, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to improve cognitive function and reduce psychotic-like behaviors. In models of Huntington's disease, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to improve motor function and reduce neurodegeneration. In models of Parkinson's disease, 3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole has been shown to protect dopaminergic neurons and improve motor function.
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-22-15-17(16-7-3-4-8-18(16)22)21(25)24-13-11-23(12-14-24)19-9-5-6-10-20(19)26-2/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMGRVYKJXQTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![2-{[4-(2,4-dimethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5733945.png)



![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)
